molecular formula C10H10N4O2 B7850250 5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one

5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one

Cat. No.: B7850250
M. Wt: 218.21 g/mol
InChI Key: LHKRMZCSPPCARD-UHFFFAOYSA-N
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Description

5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one is a complex organic compound with a unique structure that combines a hydroxy-methylphenyl group with a dihydro-triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one typically involves the condensation of 2-hydroxy-5-methylaniline with a suitable triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The triazinone ring can be reduced to form a dihydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazinone derivatives.

Scientific Research Applications

5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylphenylamine: Shares the hydroxy-methylphenyl group but lacks the triazinone ring.

    2,3-Dihydro-1,2,4-triazin-3-one: Contains the triazinone ring but lacks the hydroxy-methylphenyl group.

Uniqueness

5-[(2-Hydroxy-5-methylphenyl)amino]-2,3-dihydro-1,2,4-triazin-3-one is unique due to the combination of the hydroxy-methylphenyl group and the triazinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxy-5-methylanilino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-8(15)7(4-6)12-9-5-11-14-10(16)13-9/h2-5,15H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKRMZCSPPCARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=NC(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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